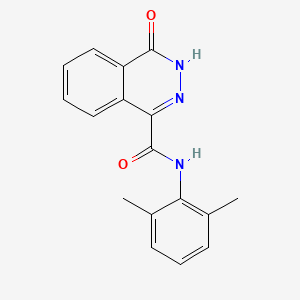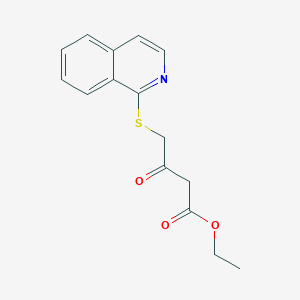![molecular formula C16H13F6N3O3S B11489333 N-{1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}benzamide](/img/structure/B11489333.png)
N-{1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropane moiety and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}benzamide typically involves multiple steps:
Formation of the Hexafluoropropane Moiety:
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced via a nucleophilic substitution reaction, where a sulfamoyl chloride reacts with an amine derivative.
Coupling with Benzamide: The final step involves coupling the intermediate product with benzamide under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzamide or sulfamoylphenyl moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-{1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a precursor for designing inhibitors or activators of certain biological pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for targeting specific enzymes or receptors, potentially leading to new therapeutic agents.
Industry
Industrially, this compound can be used in the development of advanced materials, such as fluorinated polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoropropane moiety can enhance binding affinity through hydrophobic interactions, while the sulfamoylphenyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{1,1,1,3,3,3-Hexafluoro-2-[(4-aminophenyl)amino]propan-2-yl}benzamide
- N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}benzamide
- N-{1,1,1,3,3,3-Hexafluoro-2-[(4-chlorophenyl)amino]propan-2-yl}benzamide
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}benzamide is unique due to the presence of the sulfamoylphenyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding interactions, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H13F6N3O3S |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(4-sulfamoylanilino)propan-2-yl]benzamide |
InChI |
InChI=1S/C16H13F6N3O3S/c17-15(18,19)14(16(20,21)22,25-13(26)10-4-2-1-3-5-10)24-11-6-8-12(9-7-11)29(23,27)28/h1-9,24H,(H,25,26)(H2,23,27,28) |
InChI Key |
YFXHWUOUSIKINU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(3-fluoro-2-methylphenyl)benzenesulfonamide](/img/structure/B11489260.png)
![2-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11489265.png)
![3-(4-Fluorophenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11489274.png)
![2-Methyl-4-{5-[(4-methyl-2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11489283.png)
![N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B11489288.png)
![ethyl (4-{[(2-ethoxyphenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11489308.png)
![2-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11489313.png)

![3-(Pyrazin-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11489323.png)
![[5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B11489327.png)

![8-(2-hydroxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489347.png)


